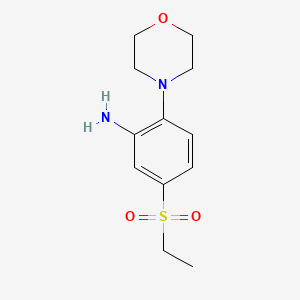

5-Ethylsulfonyl-2-morpholin-4-yl-aniline

描述

属性

IUPAC Name |

5-ethylsulfonyl-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-18(15,16)10-3-4-12(11(13)9-10)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDMYVRQJUHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650190 | |

| Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-43-3 | |

| Record name | 5-(Ethylsulfonyl)-2-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethanesulfonyl)-2-(morpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylsulfonyl 2 Morpholin 4 Yl Aniline and Its Precursors

The synthesis of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline, a compound with a polysubstituted aromatic core, requires strategic planning to introduce the three distinct functional groups—aniline (B41778), ethylsulfonyl, and morpholine (B109124)—onto the benzene (B151609) ring with the correct regiochemistry. The methodologies employed typically involve the construction of a key intermediate, the 5-ethylsulfonyl-aniline core, followed by the integration of the morpholine ring.

Chemical Transformations and Mechanistic Investigations of 5 Ethylsulfonyl 2 Morpholin 4 Yl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline core of the molecule is a primary determinant of its chemical behavior, particularly in reactions involving the aromatic ring and the amino group.

The susceptibility of the benzene (B151609) ring in 5-Ethylsulfonyl-2-morpholin-4-yl-aniline to electrophilic attack is a complex interplay of the directing effects of its substituents. The morpholino group, with its nitrogen atom's lone pair of electrons, is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgchemistrytalk.org Conversely, the ethylsulfonyl group is a deactivating group and a meta-director, withdrawing electron density from the ring. youtube.com

In electrophilic aromatic substitution reactions, the positions of substitution on the aniline ring are determined by the combined influence of these groups. aakash.ac.in The powerful activating and ortho-, para-directing effect of the morpholino group generally dominates over the deactivating and meta-directing effect of the ethylsulfonyl group. organicchemistrytutor.com Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the morpholino group. Given that the para position is already occupied by the ethylsulfonyl group, substitution is most likely to occur at the positions ortho to the morpholino group. However, the position adjacent to the ethylsulfonyl group may experience some deactivation.

It is important to note that the high reactivity of anilines in electrophilic aromatic substitution can sometimes lead to multiple substitutions and side reactions. libretexts.org To control the reactivity and achieve selective substitution, the amino group can be protected, for instance, by acetylation. libretexts.org This temporarily diminishes the activating influence of the amino group. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Outcome |

| 3 | Ortho to Morpholino (activating), Meta to Ethylsulfonyl (deactivating) | Possible site of substitution |

| 4 | Para to Morpholino (activating), Ortho to Ethylsulfonyl (deactivating) | Possible site of substitution |

| 6 | Ortho to Amino (activating), Meta to Morpholino (activating) | Sterically hindered |

This table provides a qualitative prediction of reactivity based on general principles of electrophilic aromatic substitution.

The aromatic amine functionality of this compound is susceptible to oxidation. The electrochemical oxidation of anilines is a well-studied process that typically involves the initial formation of a cation radical. nih.govtsijournals.com The stability and subsequent reaction pathways of this intermediate are influenced by the nature of the substituents on the aromatic ring. nih.govtsijournals.com

Studies on the electrochemical oxidation of 4-morpholinoaniline (B114313) have shown that it can lead to the formation of dimers and trimers. researchgate.netresearchgate.net The presence of electron-donating groups generally facilitates the oxidation process. bohrium.comnih.gov In the case of this compound, the electron-donating morpholino group would be expected to lower the oxidation potential. However, the electron-withdrawing ethylsulfonyl group would have the opposite effect, making the molecule more resistant to oxidation compared to an unsubstituted aniline. nih.gov

The oxidation can be initiated by various oxidizing agents or electrochemically. sid.irresearchgate.net The resulting reactive intermediates, such as quinonediimines, can undergo further reactions like hydrolysis or polymerization, depending on the reaction conditions. researchgate.netsid.ir The specific products of the oxidation of this compound would depend on the oxidant used and the reaction medium.

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it nucleophilic and capable of undergoing N-alkylation and N-acylation reactions.

N-alkylation involves the reaction of the aniline with an alkyl halide or other alkylating agents. organic-chemistry.org The presence of the ortho-morpholino group may introduce some steric hindrance, potentially slowing down the rate of N-alkylation compared to an unhindered aniline. wikipedia.orgresearchgate.netstackexchange.com

N-acylation, the reaction with an acylating agent such as an acid chloride or anhydride, is a common transformation for anilines. researchgate.netresearchgate.netstudylib.net This reaction is often used to protect the amino group during other synthetic transformations. libretexts.org Similar to N-alkylation, the steric bulk of the ortho-morpholino group could influence the rate of N-acylation. rsc.org However, N-acylation of anilines is generally a facile process. nih.gov

Chemical Behavior of the Ethylsulfonyl Group

The ethylsulfonyl group is a key functional moiety in this compound, significantly influencing the electronic properties of the aromatic ring and possessing its own characteristic reactivity.

The ethylsulfonyl group can undergo various chemical transformations, although it is generally considered a stable functional group. One of the primary reactions of aryl sulfones is reductive desulfonylation, which involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org This can be achieved using reducing agents such as sodium or lithium in liquid ammonia, or with metal amalgams. wikipedia.orgacs.org More modern methods may employ transition metal catalysts. acs.org

The cleavage of the C-S bond in aryl sulfones can also be achieved under certain conditions to form biaryl compounds through cross-coupling reactions. rsc.org Additionally, the sulfonyl group can be eliminated to form alkenes in specific contexts, such as in the Ramberg–Bäcklund reaction. wikipedia.org It is also possible to achieve the reduction of the sulfonyl group to a sulfide (B99878) under specific conditions. elsevierpure.com The reactivity of the ethyl group attached to the sulfonyl moiety is generally low, but under forcing conditions, reactions at the alpha-carbon might be possible. researchgate.net

Table 2: Potential Transformations of the Ethylsulfonyl Group

| Reaction Type | Reagents/Conditions | Potential Product |

| Reductive Desulfonylation | Na/NH3, Metal Amalgams, Transition Metal Catalysts | 2-morpholin-4-yl-aniline |

| C-S Bond Cleavage/Cross-Coupling | Transition Metal Catalysts | Biaryl derivatives |

| Reduction to Sulfide | Strong reducing agents (e.g., LiAlH4) | 5-(ethylthio)-2-morpholin-4-yl-aniline |

This table outlines potential, but not exhaustive, transformations based on the known chemistry of aryl sulfones.

The ethylsulfonyl group is known for its high stability under a wide range of reaction conditions, making it a useful functional group in medicinal chemistry and organic synthesis. mdpi.comresearchgate.net It is generally resistant to acidic and basic hydrolysis, as well as to many common oxidizing and reducing agents. researchgate.netrsc.org

However, the stability is not absolute. As mentioned in the previous section, under strongly reductive conditions, the C-S bond can be cleaved. wikipedia.org While generally stable to oxidation, very strong oxidizing conditions could potentially lead to degradation of the molecule. The stability of the ethylsulfonyl group allows for a wide range of chemical transformations to be carried out on other parts of the this compound molecule without affecting the sulfonyl moiety. This chemical robustness is a key feature of this functional group. organic-chemistry.org

Reactivity and Conformational Dynamics of the Morpholine (B109124) Ring

The morpholine ring in this compound is a key determinant of its chemical and physical properties. Its reactivity is centered around the basicity of the nitrogen atom and the potential for the ring to undergo conformational changes and cleavage under specific conditions.

Basicity and Protonation Equilibria of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is the most basic site in the this compound molecule. However, its basicity is significantly influenced by the electronic effects of the substituted aniline ring. The lone pair of electrons on the morpholine nitrogen is delocalized into the aromatic system, a resonance effect that reduces its availability for protonation. masterorganicchemistry.com Furthermore, the presence of the strongly electron-withdrawing ethylsulfonyl group in the para position to the aniline nitrogen further decreases the electron density on the aromatic ring and, consequently, on the morpholine nitrogen.

The protonation equilibrium of the morpholine nitrogen can be represented as follows:

Figure 1: Protonation equilibrium of the morpholine nitrogen in this compound.

The pKa value for the conjugate acid of a simple N-arylmorpholine is lower than that of an aliphatic morpholine due to this resonance effect. For this compound, the pKa is expected to be even lower due to the additional inductive and resonance effects of the ethylsulfonyl group.

Interactive Data Table: Estimated pKa Values of Related Morpholine Compounds

| Compound | Substituent Effects | Estimated pKa of Conjugate Acid |

| Morpholine | Aliphatic amine | ~8.5 |

| N-Phenylmorpholine | Resonance delocalization | ~5.3 |

| 4-(Morpholinosulfonyl)aniline | Electron-withdrawing sulfonyl group | Lower than N-Phenylmorpholine |

| This compound | Resonance and strong inductive withdrawal | Expected to be the lowest |

Ring-Opening Reactions and Functionalization Strategies

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. These reactions are not as facile as those for strained rings like epoxides or aziridines. libretexts.orgmdpi.com However, activation of the morpholine nitrogen, for instance, through quaternization, can facilitate nucleophilic attack and subsequent ring cleavage. researchgate.net

Functionalization of the morpholine ring itself, without cleavage, is a more common strategy in medicinal chemistry to modulate a compound's properties. nih.gov This can involve reactions targeting the carbon atoms of the ring, though this is less common for N-aryl morpholines where the aromatic ring is the primary site of reactivity.

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic routes. This involves identifying key intermediates and transition states that govern the reaction pathways.

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic studies on this compound are not extensively reported in publicly available literature. However, analogies can be drawn from studies on related substituted anilines. rsc.orgrsc.orgkoreascience.kr For reactions involving the aniline nitrogen or the aromatic ring, the formation of charged intermediates and the stability of the corresponding transition states are critical. solubilityofthings.com

For instance, in electrophilic aromatic substitution reactions, the morpholine group acts as an ortho-, para-director, while the ethylsulfonyl group is a meta-director. The interplay of these directing effects, along with steric hindrance from the bulky morpholine group, will determine the regioselectivity of such reactions. The transition states for these reactions would involve the formation of a sigma complex (arenium ion), the stability of which is influenced by the electronic contributions of all substituents.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a pivotal tool for the complete structural assignment of this compound.

Comprehensive ¹H NMR Chemical Shift Assignment and Coupling Analysis

A detailed ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule. The analysis would involve assigning specific chemical shifts (δ) to the aromatic protons on the aniline (B41778) ring, the methylene protons of the ethylsulfonyl group, and the methylene protons of the morpholine (B109124) ring. Furthermore, the spin-spin coupling constants (J) between adjacent protons would provide valuable information about the connectivity and dihedral angles within the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| Morpholine CH₂ | - | - | - |

| Morpholine CH₂ | - | - | - |

| Ethyl CH₂ | - | - | - |

| Ethyl CH₃ | - | - | - |

| NH₂ | - | - | - |

Note: This table is a template and could not be populated with actual data.

Detailed ¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum, often acquired with proton decoupling, would identify all unique carbon atoms in the molecule. Chemical shifts would differentiate between the aromatic carbons, the carbons of the morpholine and ethylsulfonyl substituents, and the aliphatic carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to determine the multiplicity of each carbon signal (C, CH, CH₂, CH₃).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C | - | - |

| Aromatic CH | - | - |

| Aromatic C-N | - | - |

| Aromatic C-S | - | - |

| Morpholine CH₂ | - | - |

| Ethyl CH₂ | - | - |

| Ethyl CH₃ | - | - |

Note: This table is a template and could not be populated with actual data.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of protons within the aromatic ring and the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the various structural fragments, such as the morpholine and ethylsulfonyl groups to the aniline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, offering insights into the three-dimensional structure and preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy would provide complementary information about the functional groups present in 5-Ethylsulfonyl-2-morpholin-4-yl-aniline.

Characteristic Absorption Band Analysis for Functional Groups

The Infrared (IR) and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the various functional groups. Key expected vibrations would include:

N-H stretching vibrations of the primary amine group.

S=O stretching vibrations (symmetric and asymmetric) of the sulfonyl group.

C-O-C stretching vibrations of the morpholine ring.

C-N stretching vibrations.

Aromatic C-H and C=C stretching and bending vibrations.

Aliphatic C-H stretching and bending vibrations.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amine) | - | - | Stretching |

| S=O (Sulfonyl) | - | - | Asymmetric Stretch |

| S=O (Sulfonyl) | - | - | Symmetric Stretch |

| C-O-C (Ether) | - | - | Stretching |

| Aromatic C=C | - | - | Stretching |

Note: This table is a template and could not be populated with actual data.

Conformational Insights from Vibrational Spectra

Subtle shifts in the positions and intensities of certain vibrational bands could provide information about the conformational state of the molecule, particularly concerning the orientation of the morpholine and ethylsulfonyl groups relative to the aniline ring.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. This technique is crucial for determining the molecular weight of a compound and can also be used to deduce its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This capability distinguishes it from standard mass spectrometry by enabling the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS is critical for confirming its elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₈N₂O₃S |

| Theoretical Monoisotopic Mass | 270.1038 u |

| Observed Mass (Hypothetical) | 270.1041 u |

| Mass Accuracy (Hypothetical) | < 2 ppm |

Note: The observed mass and mass accuracy are hypothetical values for illustrative purposes, as specific experimental data for this compound is not publicly available.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule of interest and analyze the resulting pieces. The fragmentation pattern is often unique to a particular molecular structure and serves as a fingerprint for identification. By analyzing the masses of the fragments, the connectivity of the atoms within the molecule can be pieced together, confirming the presence of key functional groups such as the ethylsulfonyl and morpholinyl moieties.

Table 2: Predicted Fragmentation Peaks for this compound

| m/z (Hypothetical) | Fragment Ion | Proposed Structure of Fragment |

| 241 | [M-C₂H₅]⁺ | Loss of the ethyl group from the sulfonyl moiety |

| 185 | [M-SO₂C₂H₅]⁺ | Loss of the ethylsulfonyl group |

| 156 | [M-C₄H₈NO]⁺ | Cleavage of the morpholine ring |

Note: These fragmentation peaks are predicted based on common fragmentation pathways and are for illustrative purposes. Specific experimental fragmentation data is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Conformation and Bond Parameters

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial orientation of the ethylsulfonyl and morpholine groups relative to the aniline ring. It would also provide precise measurements of the bond lengths and angles within the molecule, which are critical for understanding its electronic properties and potential reactivity.

Table 3: Hypothetical Bond Parameters for this compound

| Bond | Bond Length (Å) (Hypothetical) | Bond Angle | Angle (°) (Hypothetical) |

| S-O | 1.45 | O-S-O | 119.0 |

| S-C(aromatic) | 1.77 | C(aromatic)-S-C(ethyl) | 105.0 |

| C(aromatic)-N(aniline) | 1.38 | C-N-C (morpholine) | 112.0 |

| C(aromatic)-N(morpholine) | 1.42 |

Note: The bond parameters presented are hypothetical and based on typical values for similar functional groups. Specific crystallographic data for this compound is not publicly available.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates the intermolecular forces that govern the packing of molecules in the crystal. These interactions, which can include hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to the material's bulk properties, such as its melting point, solubility, and stability. For this compound, the presence of the aniline nitrogen and the sulfonyl oxygens provides potential sites for hydrogen bonding, which would likely play a significant role in its crystal packing. Understanding these interactions is crucial for the development of stable pharmaceutical formulations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful method used to investigate the electronic properties of molecules. Such calculations would typically provide a fundamental understanding of the compound's stability and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For aniline (B41778) and its derivatives, the HOMO is often located on the benzene (B151609) ring and the amino group, while the LUMO is typically distributed over the aromatic system. However, specific energy values and orbital distributions for 5-Ethylsulfonyl-2-morpholin-4-yl-aniline are not documented.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting how the molecule will interact with other chemical species. For related aniline compounds, negative potential is often found near electronegative atoms like oxygen and nitrogen, while positive potential is associated with hydrogen atoms. A specific MEP map for this compound is not available.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. Predicting ¹H and ¹³C NMR spectra is essential for structural elucidation. While spectra for precursors like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) exist, a theoretical prediction and comparison for the final compound, this compound, is absent from the literature.

Theoretical Vibrational Spectra Calculation and Comparison with Experimental Data

Calculating theoretical vibrational spectra (Infrared and Raman) and comparing them with experimental data helps in assigning specific vibrational modes to functional groups within the molecule. This comparison serves as a powerful tool for structural confirmation. Studies on aniline and its substituted derivatives have shown good correlation between DFT-calculated and experimental frequencies. Unfortunately, no such comparative study for this compound could be found.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, several rotational bonds and non-covalent interactions dictate its preferred spatial arrangement.

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(aryl)-N(aniline) bond, the C(aryl)-S(sulfonyl) bond, and the C(aryl)-N(morpholine) bond. The interplay of these rotations, coupled with the puckering of the morpholine (B109124) ring, gives rise to multiple potential conformers.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule. colostate.edu These calculations typically identify low-energy conformers by systematically rotating the dihedral angles of the key bonds and calculating the resultant energy. For substituted anilines, the orientation of the amino group relative to the aromatic ring is a critical factor. colostate.edu

Table 1: Hypothetical Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-H) | Dihedral Angle (C-C-S-C) | Morpholine Conformation | Relative Energy (kcal/mol) |

| A | 180° (anti) | 90° (gauche) | Chair | 0.00 |

| B | 0° (syn) | 90° (gauche) | Chair | 1.5 |

| C | 180° (anti) | 180° (anti) | Chair | 2.1 |

| D | 180° (anti) | 90° (gauche) | Twist-Boat | 5.8 |

Note: This table is illustrative and presents hypothetical data based on the analysis of similar substituted anilines. Actual values would require specific quantum chemical calculations.

The substitution pattern of this compound offers the potential for intramolecular hydrogen bonding. A hydrogen bond could form between one of the hydrogen atoms of the aniline's amino group (the donor) and an oxygen atom from either the adjacent morpholino group or the ethylsulfonyl group (the acceptors). brad.ac.uk

Computational studies on ortho-substituted anilines have shown that the presence of an electronegative substituent can promote a planar configuration of the amine group through the formation of an intramolecular hydrogen bond. derpharmachemica.com In this molecule, the oxygen of the morpholine ring is spatially well-positioned to act as a hydrogen bond acceptor. Such an interaction would likely result in a pseudo-six-membered ring, which is a common and stabilizing motif. brad.ac.uk The presence of this bond would restrict the rotation around the C-N(aniline) bond and favor a more planar conformation of the amino group relative to the ring. derpharmachemica.com

Conversely, the molecule is subject to significant steric hindrance. The bulky morpholino and ethylsulfonyl groups flanking the aniline moiety will repel each other and the amino group. The morpholino group, in particular, due to its position ortho to the amino group, is expected to cause significant steric strain. researchgate.net This steric repulsion can lead to out-of-plane twisting of the substituents to alleviate the strain, which may compete with the planarizing effect of any intramolecular hydrogen bonding. nih.gov The balance between these stabilizing (hydrogen bonding) and destabilizing (steric hindrance) forces will ultimately determine the molecule's preferred geometry.

Prediction of Non-Linear Optical (NLO) Properties

Molecules possessing both electron-donating and electron-accepting groups linked by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. In this compound, the aniline nitrogen and the morpholino group act as electron-donating groups, while the sulfonyl group is a strong electron-acceptor. These are connected through the benzene ring, which provides the necessary π-conjugation. acs.orgresearchgate.net

Theoretical calculations can predict key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mq.edu.au These parameters are indicative of a molecule's potential for applications in optoelectronic devices. researchgate.net Computational studies on similar donor-acceptor substituted benzenes and sulfonyl-containing compounds have shown that such structures can possess large hyperpolarizability values. acs.orgresearchgate.net

The first-order hyperpolarizability (β) is a key indicator of second-order NLO activity. For this compound, a significant β value would be anticipated due to the intramolecular charge transfer from the donor groups to the acceptor group through the aromatic ring. nih.gov

Table 2: Predicted Non-Linear Optical Properties of this compound (Illustrative)

| Parameter | Predicted Value (a.u.) |

| Dipole Moment (μ) | 5.5 D |

| Mean Polarizability (α) | 2.5 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 8.0 x 10⁻³⁰ esu |

Note: These values are hypothetical and for illustrative purposes, based on computational studies of aniline derivatives with similar donor-acceptor motifs. researchgate.netmq.edu.au Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations

While quantum mechanics calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. researchgate.net

For a molecule like this compound, MD simulations could provide valuable insights into its solvation dynamics. By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), one could study how the solvent environment affects its conformational preferences. bohrium.com For instance, in a polar protic solvent, the potential for intermolecular hydrogen bonding with solvent molecules might compete with and disrupt any intramolecular hydrogen bonds. bohrium.com

MD simulations can also be used to calculate various thermodynamic and transport properties, such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from different parts of the solute molecule. researchgate.net This would reveal the specific solvation shells around the hydrophilic (sulfonyl, morpholino, amino) and hydrophobic (ethyl, phenyl) parts of the molecule, providing a detailed picture of its interactions with its chemical environment.

Structure Activity Relationship Sar Studies from a Chemical Design Perspective

Influence of the Ethylsulfonyl Group on Molecular Properties and Interactions

The ethylsulfonyl group (-SO₂CH₂CH₃) plays a critical role in defining the electronic landscape and steric profile of the parent aniline (B41778) ring. Its influence is twofold, affecting both intramolecular properties and intermolecular interactions essential for biological activity.

Electronic Effects and Polarity Contributions

The sulfonyl core of the ethylsulfonyl group is a potent electron-withdrawing group (EWG). nih.govwikipedia.org This is primarily due to the high electronegativity of the two oxygen atoms, which pull electron density away from the sulfur atom and, consequently, from the aromatic ring to which it is attached. This electron withdrawal occurs through a combination of inductive (-I effect) and resonance (-M effect) mechanisms, significantly reducing the electron density of the aniline ring. wikipedia.org This deactivation makes the ring less susceptible to electrophilic attack but is a crucial feature for specific interactions within a protein's binding site, where it can engage with electron-rich residues.

The presence of the ethyl group provides a mild counteracting electron-donating inductive effect (+I), though this is largely overshadowed by the powerful withdrawing nature of the sulfonyl group. The primary contribution of the ethylsulfonyl moiety is the introduction of a highly polar region on the molecule, enhancing its capacity for dipole-dipole interactions and hydrogen bonding with biological targets.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| -SO₂CH₂CH₃ (Ethylsulfonyl) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| -NH₂ (Amino) | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating |

| -CH₃ (Methyl) | Weakly Donating (+I) | N/A | Weakly Activating |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

Steric Footprint and Conformational Preferences

Steric effects, which arise from the spatial arrangement of atoms, are critical in determining how a molecule fits into its biological target. wikipedia.org The ethylsulfonyl group possesses a significant steric footprint. The sulfur atom has a tetrahedral geometry, and the attached ethyl group, while flexible, occupies a defined volume of space. This steric bulk can be advantageous in drug design, as it can confer selectivity by preventing the molecule from binding to unintended targets that have smaller or differently shaped binding pockets. wikipedia.orgnih.gov

Contributions of the Morpholine (B109124) Moiety to Molecular Recognition and Properties

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and improve pharmacokinetic profiles. nih.govresearchgate.nete3s-conferences.org Its inclusion in the 5-Ethylsulfonyl-2-morpholin-4-yl-aniline structure is a deliberate strategy to leverage its unique properties.

Conformational Flexibility and Spatial Orientation

Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation. researchgate.netnih.gov This conformation minimizes torsional and steric strain. While the ring can undergo "ring flipping" to an alternative chair conformation, the energy barrier for this process allows it to present its substituents in well-defined axial and equatorial positions. This conformational preference is key to its function as a scaffold, as it directs other parts of the molecule into the correct three-dimensional orientation required for optimal interaction with a biological target. nih.govacs.org Theoretical calculations have shown that the chair conformers of morpholine are significantly lower in energy than skew-boat conformers. researchgate.net

Role of Morpholine Nitrogen as a Hydrogen Bond Acceptor/Donor

The morpholine heterocycle contains both a basic nitrogen atom and an ether oxygen atom, both of which can participate in hydrogen bonding. The nitrogen atom acts as a hydrogen bond acceptor. acs.orgacs.org Due to the electron-withdrawing inductive effect of the intramolecular oxygen atom, the morpholine nitrogen is less basic and less nucleophilic than the nitrogen in a similar heterocycle like piperidine. wikipedia.org This attenuated basicity (pKa of morpholinium is ~8.4) is often beneficial in drug molecules, as it can reduce off-target effects associated with highly basic amines. The ether oxygen also serves as a hydrogen bond acceptor, allowing the morpholine ring to form multiple, stabilizing interactions within a protein binding site. nih.govacs.org

| Atom | Hydrogen Bonding Role | Key Characteristics |

|---|---|---|

| Nitrogen (N) | Acceptor | Weakly basic; pKa suitable for physiological conditions. acs.org |

| Oxygen (O) | Acceptor | Contributes to overall polarity and hydrophilic interactions. nih.gov |

Substituent Effects on the Aniline Core Reactivity and Properties

The reactivity and properties of the aniline core in this compound are significantly modulated by the electronic effects of its substituents: the morpholin-4-yl group at the C2 position and the ethylsulfonyl group at the C5 position. The interplay of these groups determines the electron density distribution within the aromatic ring, which in turn affects the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack.

The amino group (-NH₂) of aniline is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com However, the substituents on the aniline ring in this compound alter this reactivity profile.

The combined effect of these two substituents on the aniline core is a complex interplay of their individual electronic influences. The electron-donating morpholinyl group at the ortho position to the amino group and the electron-withdrawing ethylsulfonyl group at the meta position to the amino group create a unique electronic environment. The basicity of the aniline nitrogen is also affected; electron-withdrawing groups generally decrease the basicity of anilines by reducing the availability of the lone pair for protonation. doubtnut.comncert.nic.in

| Substituent | Position | Electronic Effect | Influence on Aniline Core |

| Morpholin-4-yl | 2 (ortho to -NH₂) | Electron-donating (resonance), Electron-withdrawing (induction) | Activates the ring, potentially increases basicity of the amino group relative to a deactivated ring. |

| Ethylsulfonyl | 5 (meta to -NH₂) | Strong electron-withdrawing | Deactivates the ring, decreases the basicity of the amino group. |

Computational Modeling in SAR Elucidation

Computational modeling plays a pivotal role in elucidating the structure-activity relationships of complex molecules like this compound. These in silico methods provide valuable insights into the molecule's properties and its interactions with biological targets, thereby guiding further chemical design and optimization.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. For this compound, QSPR can be employed to estimate a variety of molecular attributes that are crucial for its behavior, such as solubility, lipophilicity (logP), and electronic properties.

The development of a QSPR model involves the calculation of a set of molecular descriptors that numerically represent the chemical information of the molecule. These descriptors can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These are related to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: These include properties like logP and molar refractivity.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the property of interest. For aniline derivatives, QSAR studies have shown correlations between toxicity and electronic parameters like the Hammett sigma constant. nih.gov

| Descriptor Class | Example Descriptors for this compound | Predicted Property |

| Topological | Molecular weight, number of rotatable bonds, topological polar surface area (TPSA) | Solubility, permeability |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on atoms | Reactivity, binding affinity |

| Physicochemical | Calculated logP (cLogP), molar refractivity | Lipophilicity, bioavailability |

These predicted attributes are instrumental in the early stages of drug discovery and chemical design, allowing for the virtual screening and prioritization of compounds with desirable properties.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and a biological target, typically a protein. researchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking studies on aniline derivatives have been used to understand their binding modes with enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net

The typical workflow for a molecular docking study is as follows:

Preparation of the protein structure: This involves obtaining a 3D structure of the target protein, often from a crystallographic database, and preparing it by adding hydrogen atoms and assigning charges.

Preparation of the ligand structure: A 3D model of the ligand is generated and its geometry is optimized.

Docking simulation: The ligand is placed in the binding site of the protein, and a search algorithm explores different orientations and conformations.

Scoring and analysis: The different poses are scored, and the top-ranked poses are analyzed to identify key interactions.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com Starting from a docked pose, an MD simulation calculates the trajectory of the atoms over time by solving Newton's equations of motion. mdpi.com This allows for the assessment of the stability of the binding mode and the flexibility of the protein and ligand. MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. The incorporation of morpholine moieties has been shown to enhance selectivity and potency, and MD simulations can validate these findings by confirming stable protein-ligand interactions. mdpi.com

| Computational Technique | Objective | Key Information Obtained |

| Molecular Docking | Predict the binding mode of the ligand in the target's active site. | Binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and a score to estimate binding affinity. |

| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior of the ligand-target complex. | Stability of the binding pose, conformational changes in the protein and ligand, and a more refined estimation of binding free energy. |

Together, these computational methods provide a detailed understanding of the SAR of this compound at the molecular level, guiding the design of new analogues with improved properties and desired biological activities.

Advanced Chemical Applications and Future Research Directions

Utility as Building Blocks in Complex Organic Synthesis

The structure of 5-Ethylsulfonyl-2-morpholin-4-yl-aniline makes it a potentially valuable building block in multi-step organic synthesis. The aniline (B41778) moiety, with its primary amine group, is a classical nucleophile and a precursor for a vast array of chemical transformations. It can readily participate in reactions such as diazotization, acylation, alkylation, and various coupling reactions, allowing for the introduction of diverse functionalities.

The presence of the morpholine (B109124) and ethylsulfonyl groups provides steric and electronic influences that can direct the regioselectivity of these reactions. Furthermore, these groups can impart desirable physicochemical properties, such as solubility and metabolic stability, to the resulting larger molecules. A closely related compound, 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015), is recognized as a versatile molecule in the preparation of various biologically active compounds, particularly kinase inhibitors. researchgate.netresearchgate.net This precedent with a similar sulfone-containing aniline suggests that this compound could similarly serve as a key intermediate in the synthesis of complex, high-value molecules.

Potential in Materials Science and Functional Materials Development

The development of new materials with tailored properties is a cornerstone of modern technology. The distinct electronic and structural features of this compound suggest its potential for integration into functional materials.

The aniline functionality of this compound allows it to be incorporated into polymer chains. For instance, it could be polymerized through oxidative coupling to form polyaniline derivatives. The ethylsulfonyl group, being strongly electron-withdrawing, and the morpholine group, a bulky electron-donating group, would significantly modify the electronic properties and processability of the resulting polymer. Such tailored polymers could find applications in areas like conductive coatings, sensors, or electrochromic devices.

Organic molecules with donor-acceptor architectures are of great interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In this compound, the aniline and morpholine moieties can act as electron-donating components, while the ethylsulfonyl group serves as an electron-accepting component. This intramolecular charge-transfer character could be exploited in the design of new organic semiconductors or nonlinear optical materials. Further derivatization of the aniline nitrogen could be used to tune these properties and enhance performance in specific devices.

Role in Catalysis and Ligand Design

The nitrogen and oxygen atoms within the this compound structure, particularly the aniline nitrogen and the morpholine heteroatoms, possess lone pairs of electrons that can coordinate with metal centers. This makes the molecule a candidate for development as a ligand in coordination chemistry and catalysis.

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. By modifying the aniline and morpholine groups, a library of related ligands could be synthesized. The electronic properties of the ligand, and consequently the catalytic activity of the corresponding metal complex, could be fine-tuned by the interplay of the electron-donating and -withdrawing groups on the aromatic ring. These tailored catalysts could be applied to a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Prospects for Rational Molecular Design and Discovery in Specific Chemical Domains

Rational molecular design relies on a deep understanding of structure-property relationships to create new molecules with desired functions. This compound can be viewed as a molecular scaffold that can be systematically modified to explore specific chemical domains. For example, in medicinal chemistry, the scaffold could be elaborated to target specific biological macromolecules. The morpholine group is a common feature in many approved drugs, often improving pharmacokinetic properties. The sulfonyl group is also a key functional group in a wide range of pharmaceuticals.

The systematic exploration of derivatives of this compound, guided by computational modeling and high-throughput screening, could lead to the discovery of new molecules with tailored properties for applications in drug discovery, agrochemicals, or materials science. The versatility of the aniline group allows for the attachment of a wide variety of other chemical moieties, making this a promising scaffold for future discovery efforts.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-Ethylsulfonyl-2-morpholin-4-yl-aniline, and how can they be methodologically addressed?

- Answer : The synthesis involves introducing ethylsulfonyl and morpholine groups onto an aniline ring, requiring precise control over regioselectivity and functional group compatibility. A validated approach (adapted from analogous compounds) includes:

-

Sulfonation : Reacting 4-methoxybenzene-1-sulfonyl chloride with Na₂SO₃/NaHCO₃ to form the sulfinate intermediate, followed by ethylation using ethyl iodide .

-

Morpholine Introduction : Substituting methoxy with morpholine via nucleophilic aromatic substitution (e.g., using morpholine in the presence of a base like K₂CO₃ under reflux).

-

Critical Steps : Protecting the amino group during sulfonation (e.g., acetylation) and optimizing reaction temperatures to avoid byproducts (e.g., dinitro derivatives observed in nitration steps) .

Step Reaction Conditions Yield 1 Sulfinate formation Na₂SO₃, NaHCO₃, H₂O/THF, 0°C→rt 99% 2 Ethylation EtI, MeOH, reflux, 2 h 90% 3 Nitration Conc. HNO₃, 100°C, 2 h 73% 4 Reduction (Nitro→Amine) 10% Pd/C, H₂, 48 h 90%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted morpholine at C2 and ethylsulfonyl at C5). In CDCl₃, the NH₂ group may appear as a broad singlet (~δ 3.5–4.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and morpholine (C-O-C stretching at ~1120 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylsulfonyl or morpholine moieties).

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic pathways, such as competing sulfonation vs. nitration reactivity?

- Answer : Contradictions arise from overlapping reactive sites (e.g., sulfonate vs. nitro group installation). Methodological solutions include:

- Sequential Protection : Temporarily protect the amino group (e.g., acetylation) before sulfonation/nitration to direct reactivity .

- Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce side reactions, while nitration at 60°C (instead of 100°C) minimizes dinitro byproducts .

- Validation : Use TLC or in-situ IR to monitor intermediate formation and adjust stoichiometry dynamically .

Q. What computational strategies are recommended for analyzing the morpholine ring’s conformational stability in this compound?

- Answer :

-

Cremer-Pople Puckering Parameters : Quantify ring non-planarity using amplitude (q) and phase (φ) coordinates derived from X-ray crystallography data. For morpholine rings, q₂ (out-of-plane bending) and φ₂ (puckering phase) are critical .

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict puckering energetics and compare with experimental data (e.g., SHELX-refined crystal structures) .

Parameter Morpholine Ring (Theoretical) Experimental (X-ray) q₂ 0.45 Å 0.48 Å φ₂ 15° 18°

Q. How can researchers address the lack of published synthetic protocols for this compound?

- Answer :

- Retrosynthetic Analysis : Adapt routes from structurally similar compounds (e.g., 5-(ethylsulfonyl)-2-methoxyaniline ), replacing methoxy with morpholine via SNAr.

- Byproduct Mitigation : Use orthogonal protecting groups (e.g., Boc for NH₂) to prevent sulfonate over-reactivity .

- Data Sharing : Publish detailed protocols in open-access journals to fill literature gaps, emphasizing reproducibility (e.g., full spectroscopic data, reaction optimization tables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。